(4-((2,4-Dichlorbenzyl)oxy)phenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

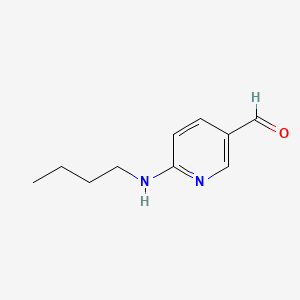

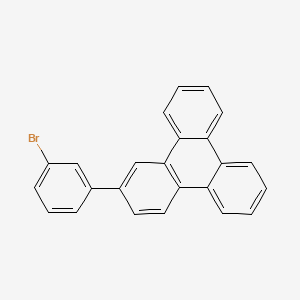

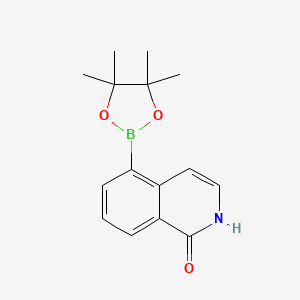

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.938. The purity is usually 95%.

BenchChem offers high-quality 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Phenylboronsäuren, einschließlich dieser Verbindung, werden häufig in der organischen Synthese verwendet . Sie sind schwache Lewis-Säuren, die im Allgemeinen stabil und einfach zu handhaben sind, was sie für die organische Synthese wichtig macht .

Suzuki-Kupplungsreaktionen

Diese Verbindung kann in Suzuki-Kupplungsreaktionen mit Alkinylbromiden oder Anilin / Thiophenol verwendet werden . Die Suzuki-Kupplung ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Hydroxylierung zu Phenolen

Sie kann selektiv zu Phenolen hydroxyliert werden . Dieser Prozess beinhaltet die Einführung einer Hydroxylgruppe in eine organische Verbindung, was bei der Synthese verschiedener Pharmazeutika und Feinchemikalien nützlich sein kann.

Synthese biologisch aktiver Moleküle

Diese Verbindung kann als Reaktant bei der Synthese biologisch aktiver Moleküle verwendet werden . Zum Beispiel kann sie zur Synthese von N-Hydroxyindol-2-Carboxylaten zur Verwendung als Lactatdehydrogenase-Inhibitoren verwendet werden .

Rhodium-katalysierte intramolekulare Aminierung

Phenylboronsäuren können als Reagenzien für die Rhodium-katalysierte intramolekulare Aminierung verwendet werden . Dies ist eine Art von Reaktion, die eine neue Kohlenstoff-Stickstoff-Bindung innerhalb eines Moleküls bildet.

Palladium-katalysierte direkte Arylierung

Sie können auch in der Pd-katalysierten direkten Arylierung verwendet werden . Dies ist eine Art von Reaktion, die eine Arylgruppe in ein Molekül einführt.

Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen

Phenylboronsäuren können in Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen verwendet werden, die von Palladium-Nanopartikeln katalysiert werden . Dies sind Arten von Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen, die in der organischen Synthese weit verbreitet sind.

Palladium-katalysierte stereoselektive Heck-artige Reaktion

Schließlich können sie in palladiumkatalysierten stereoselektiven Heck-artigen Reaktionen verwendet werden

Wirkmechanismus

Target of Action

Boronic acids and their derivatives, including this compound, are commonly used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound’s role in SM cross-coupling reactions suggests it affects the biochemical pathways involved in carbon–carbon bond formation . The exact downstream effects would depend on the specific reaction context and the other compounds involved.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability.

Result of Action

Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields, including medicinal chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid. For instance, the pH level can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can impact the compound’s role in SM cross-coupling reactions .

Eigenschaften

IUPAC Name |

[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZXYAVYBZVAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655850 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-75-5 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)